molecular formula C18H34O B14399633 4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol CAS No. 89435-35-8

4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol

Cat. No.: B14399633
CAS No.: 89435-35-8
M. Wt: 266.5 g/mol
InChI Key: ZNXXRQNYQAGQLO-UHFFFAOYSA-N
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Description

4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol is a compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of two cyclohexane rings connected by a single bond, with propyl groups attached to the 4th carbon of each ring and a hydroxyl group on one of the rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol typically involves the following steps:

    Formation of the Cyclohexane Rings: The cyclohexane rings can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.

    Attachment of Propyl Groups: The propyl groups can be introduced through Friedel-Crafts alkylation, where cyclohexane is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Bi(cyclohexane) Structure: The two cyclohexane rings are connected through a single bond, which can be achieved by a coupling reaction.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, where the bi(cyclohexane) compound is reacted with a hydroxylating agent such as osmium tetroxide.

Industrial Production Methods

Industrial production of 4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of halides, amines, or other substituted compounds.

Scientific Research Applications

4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol involves its interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The propyl groups can interact with hydrophobic regions of proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethyl[1,1’-bi(cyclohexane)]: Similar structure but with methyl groups instead of propyl groups.

    4,4’-Diethyl[1,1’-bi(cyclohexane)]: Similar structure but with ethyl groups instead of propyl groups.

    4,4’-Dipropyl[1,1’-bi(cyclohexane)]: Lacks the hydroxyl group.

Uniqueness

4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol is unique due to the presence of both propyl groups and a hydroxyl group, which confer specific chemical properties and reactivity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

89435-35-8

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

1-propyl-4-(4-propylcyclohexyl)cyclohexan-1-ol

InChI

InChI=1S/C18H34O/c1-3-5-15-6-8-16(9-7-15)17-10-13-18(19,12-4-2)14-11-17/h15-17,19H,3-14H2,1-2H3

InChI Key

ZNXXRQNYQAGQLO-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)(CCC)O

Origin of Product

United States

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